5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide
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Overview
Description
5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide is a synthetic organic compound that belongs to the class of dibenzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide typically involves the following steps:
Bromination: The starting material, dibenzo[b,d]furan, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position.
Methoxylation: The brominated dibenzo[b,d]furan is then subjected to methoxylation using a methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Amidation: The methoxylated product is then reacted with 2-furoyl chloride in the presence of a base such as triethylamine to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution: Formation of substituted dibenzofuran derivatives.
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of amine or alcohol derivatives.
Scientific Research Applications
5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: It is used as a probe to study various biological processes and pathways.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: It may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein synthesis.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways such as the p53 pathway.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)nicotinamide
- 5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
- 5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)thiophene-2-carboxamide
Uniqueness
5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide is unique due to its specific substitution pattern and the presence of both furan and dibenzofuran moieties. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-bromo-N-(2-methoxydibenzofuran-3-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO4/c1-22-16-8-11-10-4-2-3-5-13(10)23-15(11)9-12(16)20-18(21)14-6-7-17(19)24-14/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAQDQGBSQRQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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